molecular formula C7H9IN2O2 B2781303 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1566806-22-1

5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2781303
CAS RN: 1566806-22-1
M. Wt: 280.065
InChI Key: JITAJYTVAWNICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. This compound is a pyrazole derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Catalytic Applications and Antioxidant Activity

Studies on chalcone derivatives, including pyrazole compounds, have demonstrated significant antioxidant activities, suggesting potential applications in the development of antioxidant agents. The synthesis of these compounds involves catalytic methods that underscore the utility of pyrazole derivatives in catalysis and organic synthesis. For instance, Prabakaran, Manivarman, and Bharanidharan (2021) reported on the catalytic synthesis of novel chalcone derivatives with potent antioxidant properties, highlighting the relevance of pyrazole compounds in medicinal chemistry and catalysis G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021.

Antifungal Activity and Bioactivity-Oriented Modifications

Modifications of pyrazole carboxylic acid derivatives have been explored for enhanced antifungal activity against various fungal strains, indicating their potential as agrochemicals or pharmaceuticals. Liu et al. (2020) designed and synthesized pyrazole-4-carboxylic acid derivatives showing significant antifungal activity, which could inform the development of fungicides or antifungal agents Hao Liu et al., 2020.

Material Science and Coordination Chemistry

Pyrazole-dicarboxylic acid derivatives have also been utilized in the synthesis of coordination complexes and metal-organic frameworks (MOFs), demonstrating the versatility of these compounds in material science. Radi et al. (2015) synthesized mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives, which could have applications in catalysis, molecular recognition, or as precursors for the preparation of advanced materials S. Radi et al., 2015.

properties

IUPAC Name

5-iodo-1-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITAJYTVAWNICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.